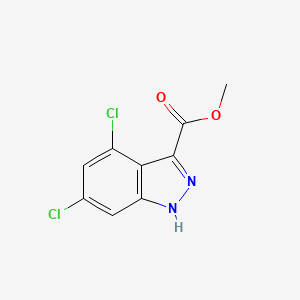
Methyl 4,6-Dichloro-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-Dichloro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions, a methyl ester group at the 3 position, and a hydrogen atom at the 1 position of the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-Dichloro-1H-indazole-3-carboxylate typically involves the reaction of 4,6-dichloro-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,6-Dichloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Ester hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Ester hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted indazole derivatives with various functional groups.
Ester hydrolysis: 4,6-Dichloro-1H-indazole-3-carboxylic acid.
Oxidation and reduction: Oxidized or reduced forms of the indazole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 4,6-Dichloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the indazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Lacks the chlorine atoms at the 4 and 6 positions.
4,6-Dichloro-1H-indazole-3-carboxylic acid: The carboxylic acid form of the compound.
1H-indazole-3-carboxylate derivatives: Various derivatives with different substituents on the indazole ring.
Uniqueness
Methyl 4,6-Dichloro-1H-indazole-3-carboxylate is unique due to the presence of chlorine atoms at the 4 and 6 positions, which can significantly influence its chemical reactivity and biological activity. The methyl ester group also provides additional functionality, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H6Cl2N2O2 |
|---|---|
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
methyl 4,6-dichloro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13) |
Clé InChI |
QHZPUXWXZXLLGA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNC2=C1C(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















